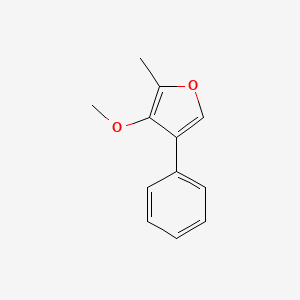

3-Methoxy-2-methyl-4-phenylfuran

Description

3-Methoxy-2-methyl-4-phenylfuran: is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Properties

CAS No. |

61186-79-6 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

3-methoxy-2-methyl-4-phenylfuran |

InChI |

InChI=1S/C12H12O2/c1-9-12(13-2)11(8-14-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |

InChI Key |

UNTKCMSFAGKMKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CO1)C2=CC=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-4-phenylfuran typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as phenylacetic acid, methanol, and methyl iodide.

Formation of Intermediates: The initial step involves the esterification of phenylacetic acid with methanol to form methyl phenylacetate. This is followed by the methylation of the ester using methyl iodide to produce methyl 2-methylphenylacetate.

Cyclization: The key step in the synthesis is the cyclization of methyl 2-methylphenylacetate to form the furan ring. This can be achieved through various cyclization methods, including acid-catalyzed cyclization or using specific catalysts under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-4-phenylfuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives. Substitution reactions result in various substituted furans with different functional groups.

Scientific Research Applications

3-Methoxy-2-methyl-4-phenylfuran has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of diseases where furan derivatives have shown efficacy.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Methoxy-2-methyl-4-phenylfuran exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-3-phenylfuran: Lacks the methoxy group, which may affect its reactivity and biological activity.

3-Methoxy-4-phenylfuran: Similar structure but different substitution pattern, leading to variations in chemical properties.

2-Methyl-4-phenylfuran: Similar but without the methoxy group, which can influence its chemical behavior and applications.

Uniqueness

3-Methoxy-2-methyl-4-phenylfuran is unique due to the presence of both methoxy and methyl groups on the furan ring, along with a phenyl substituent. This combination of substituents imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Biological Activity

3-Methoxy-2-methyl-4-phenylfuran is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with phenylacetic acid, methanol, and methyl iodide.

- Formation of Intermediates : Esterification of phenylacetic acid with methanol forms methyl phenylacetate, which is then methylated to produce methyl 2-methylphenylacetate.

- Cyclization : The key cyclization step forms the furan ring through acid-catalyzed or catalyst-assisted methods.

This compound features a unique structure that combines a methoxy group, a methyl group, and a phenyl substituent on the furan ring, contributing to its distinctive chemical behavior and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been shown to disrupt bacterial cell membranes and inhibit key metabolic enzymes, which may explain its effectiveness against various pathogens. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties . Mechanistic studies suggest that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect has been observed in cellular models where the compound significantly reduced inflammation markers in stimulated macrophages.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and ultimately cell death.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or bacterial metabolism, effectively reducing their activity.

These mechanisms highlight the potential for this compound in therapeutic applications targeting infections and inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we can compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-3-phenylfuran | Lacks methoxy group | Limited antimicrobial activity |

| 3-Methoxy-4-phenylfuran | Different substitution pattern | Moderate anti-inflammatory effects |

| 2-Methyl-4-phenylfuran | No methoxy group | Minimal biological activity |

The presence of both methoxy and methyl groups in this compound enhances its reactivity and biological efficacy compared to its analogs.

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

These findings suggest promising applications in treating infections and inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.